Structural Elucidation of 2-[(4-Chloro-2-methyl-3-pyridyl)oxy]acetamide: A Comprehensive Analytical Whitepaper
Structural Elucidation of 2-[(4-Chloro-2-methyl-3-pyridyl)oxy]acetamide: A Comprehensive Analytical Whitepaper
Executive Summary
The compound 2-[(4-Chloro-2-methyl-3-pyridyl)oxy]acetamide (CAS: 287923-40-4) represents a highly functionalized heterocyclic scaffold frequently utilized as a critical intermediate in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs)[1]. With a molecular formula of
Molecular Architecture & Theoretical Profiling
The molecular architecture consists of a central pyridine ring substituted at four consecutive positions:
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Position 1: Nitrogen heteroatom.
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Position 2: Methyl group.
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Position 3: Oxyacetamide ether linkage.
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Position 4: Chlorine atom.
Causality of Steric and Electronic Effects: This dense substitution pattern creates significant steric hindrance, forcing the oxyacetamide side chain out of coplanarity with the pyridine ring. Mechanistically, the electron-withdrawing inductive effect of the chlorine atom at C4 competes with the electron-donating resonance effect of the ether oxygen at C3. This complex "push-pull" electronic environment profoundly impacts the local magnetic shielding of the remaining aromatic protons (H5 and H6), making precise NMR assignments critical for confirming regiochemistry, as observed in similar [2].
Analytical Strategy & Causality
To construct a self-validating proof of structure, we employ three orthogonal analytical techniques:
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High-Resolution Mass Spectrometry (HRMS): Selected to establish the exact molecular formula. The causality here is isotopic: the natural abundance of
and produces a diagnostic 3:1 ratio in the and peaks, unequivocally confirming the presence of a single chlorine atom. -
Multinuclear and 2D NMR Spectroscopy: While 1D
and NMR provide the inventory of chemical environments, 2D Heteronuclear Multiple Bond Correlation (HMBC) is specifically chosen to solve the regiochemical puzzle. HMBC detects long-range ( and ) carbon-proton couplings, bridging the isolated spin systems (e.g., linking the oxyacetamide protons to the pyridine C3 carbon) as detailed in[3]. -
Fourier Transform Infrared Spectroscopy (FTIR): Chosen to orthogonalize the NMR data by probing vibrational dipole changes. It specifically validates the primary amide functional group through distinct N-H stretching and bending modes that are often broadened or obscured in NMR due to solvent exchange.
Step-by-Step Experimental Protocols
Protocol 1: LC-HRMS Analysis (Isotope & Mass Profiling)
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Step 1: Dissolve 1.0 mg of the sample in 1.0 mL of LC-MS grade Methanol.
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Step 2: Dilute the stock 1:100 in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.
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Step 3 (Self-Validation): Inject a blank solvent sample prior to the analyte to rule out column carryover. The 0.1% formic acid ensures consistent protonation of the basic pyridine nitrogen, preventing signal fluctuation.
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Step 4: Inject 2
L onto a C18 column (e.g., Waters Acquity UPLC BEH C18) and run a gradient from 5% to 95% Acetonitrile over 5 minutes. -
Step 5: Acquire MS data in Electrospray Ionization Positive (ESI+) mode across an m/z range of 100-1000.
Protocol 2: Multinuclear NMR Spectroscopy (Connectivity Mapping)
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Step 1: Dissolve 15 mg of the sample in 0.6 mL of DMSO-
(100% atom D) and transfer to a 5 mm precision NMR tube. -
Step 2 (Self-Validation): Insert the sample into a 600 MHz NMR spectrometer and equilibrate the temperature to exactly 298.0 K for 5 minutes. This prevents thermal convection currents that degrade line shape and resolution.
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Step 3: Tune and match the probe, lock on the deuterium signal of DMSO, and shim the magnetic field. The residual solvent peak (DMSO-
quintet at 2.50 ppm) serves as an internal self-validating chemical shift reference. -
Step 4: Acquire 1D (
, ) and 2D (COSY, HSQC, HMBC) spectra using standard pulse sequences.
Protocol 3: FTIR-ATR Analysis (Functional Group Verification)
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Step 1: Clean the Diamond Attenuated Total Reflectance (ATR) crystal with isopropanol and allow it to dry completely.
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Step 2 (Self-Validation): Collect a background spectrum (32 scans, 4 cm
resolution) immediately prior to sample analysis. This subtracts atmospheric CO and water vapor, ensuring the resulting peaks belong exclusively to the sample. -
Step 3: Place ~2 mg of the solid powder onto the crystal, apply consistent pressure using the anvil, and collect the sample spectrum.
Quantitative Data Summaries
Table 1: HRMS Data (ESI+)
| Ion Species | Theoretical m/z | Experimental m/z | Mass Error (ppm) | Relative Abundance |
| 201.0428 | 201.0425 | -1.5 | 100% | |
| 203.0399 | 203.0396 | -1.5 | ~32% (3:1 ratio) |
Table 2: NMR Assignments (600 MHz, DMSO- )
| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment |
| 2.40 | Singlet (s) | 3H | - | C2- |
| 4.50 | Singlet (s) | 2H | - | O- |
| 7.20 | Broad Singlet (br s) | 1H | - | Amide N-H (cis) |
| 7.40 | Broad Singlet (br s) | 1H | - | Amide N-H (trans) |
| 7.45 | Doublet (d) | 1H | 5.2 | Pyridine H-5 |
| 8.25 | Doublet (d) | 1H | 5.2 | Pyridine H-6 |
Table 3: NMR Assignments (150 MHz, DMSO- )
| Chemical Shift ( | Carbon Type (from HSQC) | Assignment |
| 20.5 | C2- | |
| 68.2 | O- | |
| 125.4 | CH | Pyridine C-5 |
| 140.1 | Quaternary (C) | Pyridine C-4 (C-Cl) |
| 145.8 | Quaternary (C) | Pyridine C-3 (C-O) |
| 148.5 | CH | Pyridine C-6 |
| 155.2 | Quaternary (C) | Pyridine C-2 |
| 170.4 | Quaternary (C) | Amide C=O |
Table 4: Key FTIR Absorptions
| Wavenumber (cm | Peak Shape | Vibrational Mode | Functional Group |
| 3350, 3180 | Sharp, Doublet | N-H Asym/Sym Stretch | Primary Amide |
| 1680 | Strong, Sharp | C=O Stretch (Amide I) | Primary Amide |
| 1620 | Medium | N-H Bend (Amide II) | Primary Amide |
| 1250 | Strong | C-O-C Asym Stretch | Alkyl Aryl Ether |
| 750 | Medium | C-Cl Stretch | Aryl Chloride |
Structural Elucidation Workflows
Below is the logical workflow mapping the analytical data streams into a cohesive structural proof.
Figure 1: Analytical workflow for the structural elucidation of the target compound.
The critical regiochemical proof relies on the HMBC correlations shown below. The correlation from the
Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) connectivity map.
References
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Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Breitmaier, E. John Wiley & Sons, Ltd., 2002. URL:[Link]
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Synthesis, structure elucidation, Hirshfeld surface analysis, DFT, and molecular docking of new 6-bromo-imidazo[4,5-b]pyridine derivatives as potential tyrosyl-tRNA synthetase inhibitors. Jabri, Z., et al. Journal of Biomolecular Structure and Dynamics, 2023. URL: [Link]
